molecular formula C10H15BO2 B114703 4-Butylphenylboronic acid CAS No. 145240-28-4

4-Butylphenylboronic acid

Cat. No.: B114703
CAS No.: 145240-28-4
M. Wt: 178.04 g/mol
InChI Key: UGZUUTHZEATQAM-UHFFFAOYSA-N
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Description

4-Butylphenylboronic acid is an organic compound with the molecular formula CH₃(CH₂)₃C₆H₄B(OH)₂. It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

4-Butylphenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Butylphenylboronic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

4-Butylphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants in these chemical reactions, such as in Suzuki-Miyaura cross-couplings , NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes , and Palladium-catalyzed oxidative Heck-type reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid group in the this compound molecule transfers an organic group to a metal, such as palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one attached to a boron atom (such as in this compound) and the other attached to a halogen atom, catalyzed by a palladium compound .

Pharmacokinetics

The compound and its metabolites can be excreted in both the urine and feces .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of water, the pH of the solution, and the temperature . Additionally, the compound should be stored in a dark place, sealed in dry conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-butylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Butylphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes.

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvent: Tetrahydrofuran, toluene, or dimethylformamide.

    Temperature: Typically between 50°C to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Uniqueness: 4-Butylphenylboronic acid is unique due to its butyl substituent, which imparts specific hydrophobic properties and can influence the solubility and reactivity of the compound in various organic reactions .

Properties

IUPAC Name

(4-butylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8,12-13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZUUTHZEATQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399319
Record name 4-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145240-28-4
Record name 4-Butylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Butylphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Butylphenylboronic acid in the synthesis of laterally difluorinated ester liquid crystals?

A1: In the synthesis described by the research paper [], this compound acts as a reagent in a palladium-catalyzed Suzuki coupling reaction. This reaction is a crucial step where the 4-butylphenyl group is introduced to the molecule, contributing to the final structure of the laterally difluorinated ester liquid crystal.

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